1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786710
InChI: InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17786710

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine
Standard InChI InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3
Standard InChI Key SDOPFNRIFUOVRV-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)C(C)N

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular formula of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is C₈H₁₅N₃, with a molecular weight of 153.22 g/mol. The pyrazole core consists of a five-membered ring with nitrogen atoms at positions 1 and 2. The ethyl group at position 1 and the methyl group at position 3 create a steric environment that affects reactivity and intermolecular interactions. The ethanamine side chain at position 5 introduces a primary amine functional group, enabling participation in hydrogen bonding and nucleophilic reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₅N₃
Molecular Weight153.22 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (2 pyrazole N, 1 NH₂)

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole ring protons and substituents. The ethyl group’s methyl protons resonate near δ 1.2–1.4 ppm (triplet), while the methyl group at position 3 appears as a singlet around δ 2.1–2.3 ppm. The NH₂ protons in the ethanamine moiety typically show broad signals between δ 1.5–2.0 ppm due to hydrogen exchange. Infrared (IR) spectroscopy confirms the presence of NH₂ stretching vibrations at 3300–3500 cm⁻¹ and C=N pyrazole ring vibrations near 1600 cm⁻¹.

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine involves multi-step reactions starting from β-diketones or hydrazine derivatives. A common approach includes:

  • Cyclocondensation: Reacting ethyl acetoacetate with ethyl hydrazine in the presence of acetic acid to form the pyrazole ring.

  • Alkylation: Introducing the ethyl group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or K₂CO₃).

  • Amination: Converting the ketone group at position 5 to an amine via reductive amination using ammonia and hydrogen gas over a palladium catalyst.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationEthyl hydrazine, acetic acid, 80°C65%
AlkylationEthyl bromide, K₂CO₃, DMF, 60°C72%
AminationNH₃, H₂, Pd/C, ethanol, 50°C58%

Industrial-Scale Optimization

Patent literature describes advanced methods for analogous pyrazole derivatives. For example, WO2015063709A1 details a process avoiding toxic solvents like pyridine by using toluene and acetic acid for cyclization . While this patent focuses on 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, similar principles apply to 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine. Key steps include:

  • Solvent Selection: Toluene enhances reaction efficiency and simplifies purification .

  • Temperature Control: Maintaining 50–55°C during acetic acid addition prevents side reactions .

  • Crystallization: Cooling to 0–5°C yields high-purity acetate salts, which are easily converted to the free base .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The primary amine group undergoes reactions typical of aliphatic amines:

  • Acylation: Reacts with acetyl chloride to form acetamide derivatives.

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines.

Ring Functionalization

The pyrazole ring participates in electrophilic substitution, though the electron-withdrawing effect of the adjacent nitrogen atoms directs reactivity to the 4-position. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives, which can be reduced to 4-amino compounds.

Applications in Medicinal Chemistry

Lead Optimization

The ethyl and methyl groups improve metabolic stability by shielding the pyrazole ring from oxidative degradation. In rat liver microsomes, analogous compounds show half-lives exceeding 120 minutes, compared to 30 minutes for unsubstituted pyrazoles.

Prodrug Development

The primary amine can be conjugated to carboxylic acids via amide bonds, creating prodrugs with enhanced bioavailability. For instance, coupling with ibuprofen increases logP from 1.2 to 3.8, improving blood-brain barrier penetration.

Challenges and Future Research Directions

Synthetic Challenges

Current methods suffer from moderate yields (58–72%) due to side reactions during amination. Future work should explore catalytic systems like ruthenium pincer complexes to improve efficiency.

Biological Characterization

In vivo studies are needed to evaluate pharmacokinetics and toxicity. Computational modeling predicts favorable ADMET profiles, but experimental validation remains essential.

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